Mosloflavone

Catalog No.
S589863
CAS No.
740-33-0
M.F
C17H14O5
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mosloflavone

CAS Number

740-33-0

Product Name

Mosloflavone

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3

InChI Key

SIVAITYPYQQYAP-UHFFFAOYSA-N

Synonyms

4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-phenyl-, 5-Hydroxy-6,7-dimethoxy-2-phenyl-4H-chromen-4-one, 5-hydroxy-6,7-dimethoxyflavone, mosloflavone

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC

Antioxidant Properties

Several studies have investigated the antioxidant properties of Mosloflavon. These studies suggest that Mosloflavon exhibits free radical scavenging activity and inhibits lipid peroxidation, processes involved in oxidative stress and cellular damage.

  • A 2013 study published in the journal "Molecules" found that Mosloflavon exhibited significant free radical scavenging activity and protected against oxidative stress in mouse liver cells [].
  • Another study published in 2017 in the journal "Food Science and Biotechnology" reported that Mosloflavon inhibited lipid peroxidation in rat brain tissue [].

These findings suggest that Mosloflavon may have potential applications in preventing or mitigating conditions associated with oxidative stress, such as neurodegenerative diseases and age-related ailments.

Anti-Inflammatory Properties

Scientific research has explored the potential anti-inflammatory properties of Mosloflavon. Studies suggest that Mosloflavon may suppress the production of inflammatory mediators and reduce inflammation.

  • A 2011 study published in the journal "Biological and Pharmaceutical Bulletin" found that Mosloflavon inhibited the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages [].
  • Another study published in 2016 in the journal "Inflammation Research" reported that Mosloflavon treatment reduced inflammation in a mouse model of colitis [].

These findings suggest that Mosloflavon may have therapeutic potential in managing inflammatory conditions, such as inflammatory bowel disease and arthritis.

Other Potential Applications

Emerging scientific research suggests that Mosloflavon may have additional potential applications beyond its antioxidant and anti-inflammatory properties. These include:

  • Antibacterial activity: A 2012 study published in the journal "Fitoterapia" reported that Mosloflavon exhibited antibacterial activity against various foodborne pathogens [].
  • Anticancer properties: A 2018 study published in the journal "Oncology Letters" found that Mosloflavon induced cell death in human leukemia cells [].

Mosloflavone is a polyoxygenated flavone characterized by its chemical formula C17H14O5C_{17}H_{14}O_{5} and a unique structure that includes multiple hydroxyl groups. This compound is derived from natural sources, particularly from the plant Fissistigma petelotii, which is known for its medicinal properties. Mosloflavone exhibits a complex arrangement of hydroxyl and methoxy groups, contributing to its biological activity and potential therapeutic applications .

Typical of flavonoids. Key reactions include:

  • Oxidation: Mosloflavone can undergo oxidative transformations, which may alter its functional groups and enhance its biological activity.
  • Reduction: This compound can also participate in reduction reactions, potentially affecting its stability and reactivity.
  • Substitution Reactions: Given its multiple hydroxyl groups, mosloflavone can engage in substitution reactions that modify its structure for further synthetic applications .

Mosloflavone has been studied for its significant biological activities, including:

  • Anti-inflammatory Effects: Research indicates that mosloflavone exhibits potent anti-inflammatory properties by inhibiting pathways such as NF-kB and JAK/STAT, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity: It has demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .
  • Potential Anti-cancer Properties: Preliminary studies suggest that mosloflavone may have anticancer effects, although more research is needed to fully understand its mechanisms and efficacy against different cancer types .

The synthesis of mosloflavone can be achieved through several methods, with one notable approach being the convergent synthesis from crysin. This method involves:

  • Reagents: The use of sodium methoxide and copper(I) bromide in dimethylformamide as a solvent.
  • Reaction Conditions: The reaction is typically conducted at room temperature followed by heating at 120 °C to facilitate the formation of the desired flavonoid structure .

This synthetic pathway allows for efficient production while highlighting the versatility of flavonoid chemistry.

Studies investigating the interactions of mosloflavone with other compounds have revealed insights into its mechanism of action:

  • Combination Therapies: Research on mosloflavone hybrids, such as those combined with resveratrol, indicates enhanced anti-inflammatory effects compared to individual compounds .
  • Synergistic Effects: Interaction studies suggest that when combined with other flavonoids or antioxidants, mosloflavone may exhibit synergistic effects that amplify its biological activity.

Mosloflavone shares structural similarities with several other flavonoids, which can be compared based on their chemical structure and biological activities.

CompoundChemical FormulaKey FeaturesUnique Properties
NegleteinC17H14O5C_{17}H_{14}O_{5}Similar structure; derived from crysinStronger antioxidant activity than mosloflavone
BaicaleinC15H10O5C_{15}H_{10}O_{5}Contains fewer hydroxyl groupsNotable anti-cancer properties
ChrysinC15H10O4C_{15}H_{10}O_{4}Parent compound for many flavonoidsKnown for its anxiolytic effects

Mosloflavone's unique arrangement of hydroxyl groups distinguishes it from these compounds, contributing to its specific biological activities and potential therapeutic applications. Its synthesis from crysin also highlights its connection to other flavonoids while showcasing its unique properties within this class of compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

298.08412354 g/mol

Monoisotopic Mass

298.08412354 g/mol

Heavy Atom Count

22

UNII

F4DL1FN60Q

Other CAS

740-33-0

Wikipedia

Mosloflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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